7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic acid 7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18608811
InChI: InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)
SMILES:
Molecular Formula: C20H32O5
Molecular Weight: 352.5 g/mol

7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic acid

CAS No.:

Cat. No.: VC18608811

Molecular Formula: C20H32O5

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic acid -

Specification

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
IUPAC Name 7-[3-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-5-oxocyclopentyl]heptanoic acid
Standard InChI InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)
Standard InChI Key OFPLGKUICBQJOS-UHFFFAOYSA-N
Canonical SMILES CCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Introduction

Structural and Stereochemical Analysis

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name reflects its intricate stereochemistry:

  • Core cyclopentane ring: Substituted at positions 1, 2, and 3 with hydroxyl (3R), octa-1,5-dienyl (2S,1E,5E), and ketone (5-oxo) groups.

  • Heptanoic acid chain: Attached at position 7 of the cyclopentane, terminating in a carboxylic acid group .

The stereochemical configuration is critical for biological activity, as prostaglandin analogs often exhibit enantiomer-specific interactions .

Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₀H₃₂O₅
Molecular Weight352.47 g/mol
Hydrogen Bond Donors5
Hydrogen Bond Acceptors10
Rotatable Bonds27
SMILES NotationCCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O

Synthesis and Chemical Properties

Synthetic Pathways

While explicit synthesis protocols are proprietary, analogous prostaglandin derivatives are typically synthesized via:

  • Cyclopentane ring formation through enzymatic or chemical cyclization of polyunsaturated fatty acids.

  • Stereoselective hydroxylation using chiral catalysts to achieve the (1R,2R,3R) configuration .

  • Side-chain elongation via Wittig or Horner-Wadsworth-Emmons reactions to introduce the heptanoic acid moiety .

Physicochemical Properties

Data gaps exist for key parameters, but computed properties include:

PropertyValueSource
logP (Partition Coefficient)3.2 (estimated)
Water SolubilityLow (hydrophobic backbone)
StabilitySensitive to oxidation
Hazard CategoryGHS CodePrecautionary Measures
Acute Oral ToxicityH302Avoid ingestion
Skin IrritationH315Wear protective gloves
Eye IrritationH319Use safety goggles
Respiratory IrritationH335Use in ventilated areas

Research Gaps and Future Directions

Unexplored Areas

  • Pharmacokinetics: Absence of data on bioavailability, metabolism, or excretion.

  • Target specificity: Unclear receptor binding affinities compared to canonical prostaglandins.

Recommendations for Study

  • In vivo toxicology: Chronic exposure studies to establish NOAEL (No Observed Adverse Effect Level).

  • Structural optimization: SAR studies to enhance stability or potency.

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